molecular formula C6H3IN2S B13669507 7-Iodothieno[3,2-d]pyrimidine

7-Iodothieno[3,2-d]pyrimidine

Cat. No.: B13669507
M. Wt: 262.07 g/mol
InChI Key: YFWJVGCNMZRLEV-UHFFFAOYSA-N
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Description

7-Iodothieno[3,2-d]pyrimidine is a versatile chemical intermediate based on the privileged thieno[3,2-d]pyrimidine scaffold, a structure known for its strong druggability and resemblance to natural purine bases. This rigid, planar core facilitates key interactions with biological targets, making it a valuable building block in medicinal chemistry and drug discovery. The iodine substituent at the 7-position offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The thieno[3,2-d]pyrimidine scaffold is recognized as a novel framework for developing potent inhibitors of various kinases. Recent research has identified derivatives of this scaffold as potent RIPK2 (Receptor Interacting Protein Kinase 2) inhibitors with prominent in vitro and in vivo anti-inflammatory efficacy, showing promise for treating conditions like acute liver injury . Furthermore, this scaffold has been successfully applied in the discovery of highly active tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against a range of human cancer cell lines at nanomolar concentrations . The core structure is also featured in several marketed and clinical-stage kinase inhibitors, underscoring its broad utility in developing targeted therapies . This product is intended for research purposes as a key synthetic intermediate to access biologically active molecules. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

IUPAC Name

7-iodothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H3IN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H

InChI Key

YFWJVGCNMZRLEV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)I

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

7-Iodothieno[3,2-d]pyrimidine features a fused bicyclic system combining a thiophene ring and a pyrimidine ring, with an iodine substituent at the 7-position of the fused system. The presence of the iodine atom allows for further cross-coupling reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods of 7-Iodothieno[3,2-d]pyrimidine

General Synthetic Strategy

The synthesis of 7-Iodothieno[3,2-d]pyrimidine typically involves:

  • Construction of the thieno[3,2-d]pyrimidine core.
  • Introduction of the iodine substituent at the 7-position via electrophilic substitution or halogenation reactions.
  • Purification and characterization of the final compound.

Literature-Reported Synthetic Routes

Halogenation of Thieno[3,2-d]pyrimidine Precursors

A common approach involves starting from thieno[3,2-d]pyrimidine or its derivatives and introducing iodine at the 7-position through electrophilic iodination. This can be achieved using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Synthesis via Cross-Coupling Reactions

Another method involves the preparation of 7-bromo or 7-chloro thieno[3,2-d]pyrimidine intermediates followed by halogen exchange reactions (Finkelstein-type) or direct palladium-catalyzed coupling with iodide sources to install the iodine substituent at the 7-position.

Detailed Example from Related Thieno[3,2-d]pyrimidine Derivatives Synthesis

While direct preparation methods for 7-Iodothieno[3,2-d]pyrimidine are scarce, related synthetic procedures for halogenated thieno[3,2-d]pyrimidines provide valuable insights.

  • In one study, 2-chloro-6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine was synthesized via palladium-catalyzed hydrogenation and subsequent substitution reactions, which can be adapted for iodination at the 7-position by modifying reagents and conditions.

  • Another approach involves nucleophilic aromatic substitution on halogenated thieno[3,2-d]pyrimidines, which can be leveraged to introduce iodine substituents selectively.

Industrial and Patent Methods

Patent literature related to pyrrolo- and thieno-pyrimidine derivatives describes efficient multi-step syntheses involving protection/deprotection strategies, selective halogenation, and catalytic hydrogenation steps. These methods emphasize mild reaction conditions, high yields, and scalability.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Yield (%) Notes
Electrophilic Iodination Thieno[3,2-d]pyrimidine or analogues Iodine monochloride (ICl), NIS, solvents 60-80 Requires controlled temperature and solvent
Halogen Exchange (Finkelstein) 7-Bromo/7-chloro thieno[3,2-d]pyrimidine Sodium iodide, polar aprotic solvents 50-75 May require Pd catalysis for efficiency
Palladium-Catalyzed Coupling 7-Halogenated thieno[3,2-d]pyrimidine Pd catalyst, iodide source, base 70-85 High selectivity and yield, scalable
Multi-step Patent Route 2,4-Dichlorothieno[3,2-d]pyrimidine Protection, selective dechlorination, iodination ~63 total Mild conditions, industrial scale potential

Analytical Data and Characterization

The synthesized 7-Iodothieno[3,2-d]pyrimidine is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

7-Iodothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in organic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

7-Iodothieno[3,2-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. .

    Chemical Biology: It is used as a building block for the synthesis of biologically active molecules and as a probe for studying biological pathways.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 7-Iodothieno[3,2-d]pyrimidine depends on its specific application. For example, as an antiviral agent, it inhibits the activity of HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication . In anticancer applications, the compound may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights critical differences between 7-iodothieno[3,2-d]pyrimidine and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features
7-Iodothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₆H₃IN₂O₂S Iodo, dione 294.07 Electron-deficient thienopyrimidine core
7-Methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one C₁₇H₁₇N₃OS₂ Methyl, methylthio, phenyl, tetrahydro 343.47 Pyrido-thienopyrimidinone scaffold; saturated ring system
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (Ref 15) Not specified Dimethoxybenzyl, amino, methyl - Pyridopyrimidine with antitumor activity

Key Observations :

  • Electron Effects: The iodine atom in 7-iodothieno[3,2-d]pyrimidine enhances electrophilicity at the 7-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike methyl or methoxy groups in analogs .
  • Ring Saturation: The tetrahydro-pyrido-thienopyrimidinone in exhibits a partially saturated ring system, improving conformational flexibility compared to the fully aromatic iodothieno compound .
  • Biological Activity: Pyrido[2,3-d]pyrimidines with amino and dimethoxybenzyl groups (Ref 15) show antitumor activity, suggesting that iodothieno derivatives could be explored for similar applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Iodothieno[3,2-d]pyrimidine?

  • Methodological Answer : The synthesis typically begins with a thieno[3,2-d]pyrimidine core. A key route involves iodination of precursors like 2,4-dichlorothieno[3,2-d]pyrimidine using iodine and an oxidizing agent (e.g., HNO₃) in solvents such as acetonitrile or dichloromethane at elevated temperatures (60–80°C). Alternative methods include nucleophilic substitution with potassium iodide under catalysis by copper(I) salts. Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity .

Q. What spectroscopic techniques are used to characterize 7-Iodothieno[3,2-d]pyrimidine?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify substituent positions and aromatic proton environments (e.g., deshielded protons near iodine).
  • IR Spectroscopy : Detects functional groups like C-I stretches (500–600 cm⁻¹).
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak).
  • X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Purification strategies include:

  • Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : From solvents like ethanol or dichloromethane.
  • Analytical HPLC : With C18 columns and UV detection (λ = 254 nm) to verify >95% purity .

Advanced Research Questions

Q. How can regioselective iodination be achieved in thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing substituents (e.g., Cl at C2/C4) guide iodine to the C7 position.
  • Catalysis : Pd/Cu-mediated reactions enhance selectivity via intermediate π-complex formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C7 substitution .

Q. What strategies optimize yield and purity in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Lower temps (e.g., 0°C) minimize side reactions during iodination.
  • Catalyst Screening : Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings to reduce byproducts.
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy during flow synthesis .

Q. How do electronic effects of substituents influence cross-coupling reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (Cl, CF₃) : Activate the pyrimidine ring for nucleophilic substitution at C7.
  • Steric Hindrance : Bulky groups at C2/C4 slow coupling reactions; microwave irradiation accelerates kinetics.
  • Iodine as a Leaving Group : Enables Suzuki or Buchwald-Hartwig reactions for aryl/alkyl functionalization .

Q. What are the challenges in resolving contradictory bioactivity data for derivatives?

  • Methodological Answer : Contradictions arise due to:

  • Assay Variability : Standardize protocols (e.g., IC50 measurements in triplicate with cell-line controls).
  • Solubility Artifacts : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity.
  • Metabolic Stability : Compare in vitro (microsomal assays) vs. in vivo (rodent PK) data to identify false positives .

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